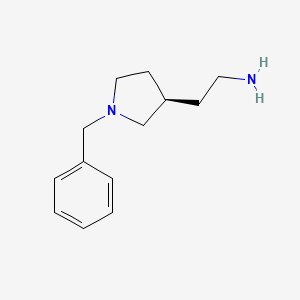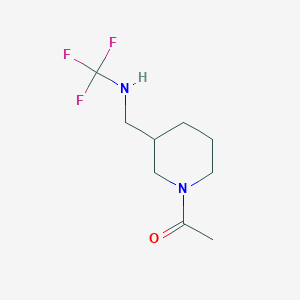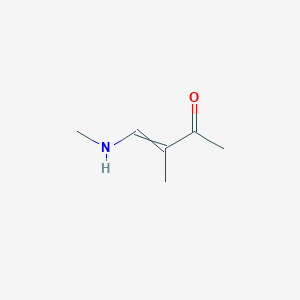
3-Methyl-4-(methylamino)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(methylamino)but-3-en-2-one is an organic compound with the molecular formula C6H11NO It is a derivative of butenone, featuring both a methyl group and a methylamino group attached to the butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylamino)but-3-en-2-one typically involves the reaction of methylamine with a suitable precursor such as 3-methyl-2-butenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Methyl-2-butenal} + \text{Methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylamino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-4-(methylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a methylamino group.
4-(methylamino)but-3-en-2-one: Lacks the additional methyl group present in 3-Methyl-4-(methylamino)but-3-en-2-one.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
51479-87-9 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)but-3-en-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(4-7-3)6(2)8/h4,7H,1-3H3 |
InChI Key |
SISDVTKLAALOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CNC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
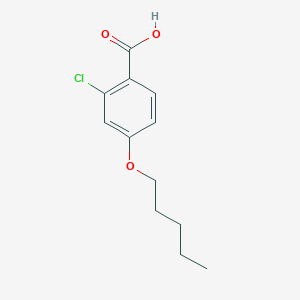
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
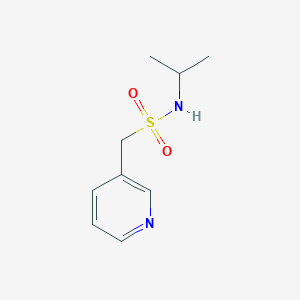
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
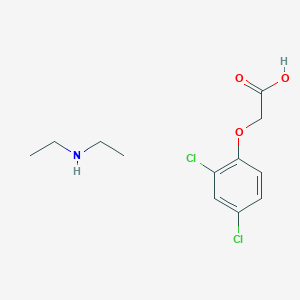
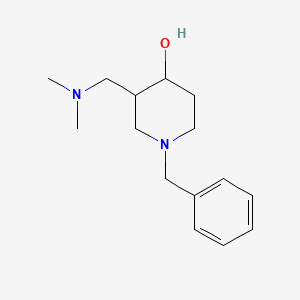
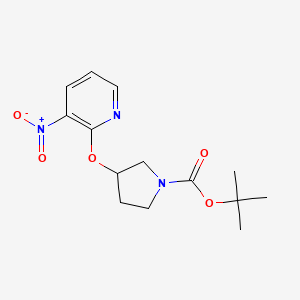
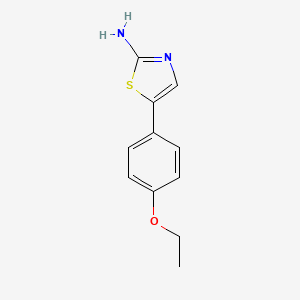

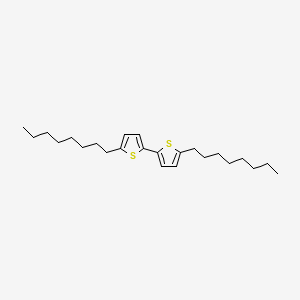
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
